molecular formula C12H12F3N3 B11737291 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine

Cat. No.: B11737291
M. Wt: 255.24 g/mol
InChI Key: POMGPUCJGQROAQ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a fluorophenylmethylamine moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the fluorophenylmethylamine moiety: This can be accomplished through nucleophilic substitution reactions, where the pyrazole intermediate reacts with a fluorophenylmethylamine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole or phenyl rings are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which may have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C12H12F3N3/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-18(17-11)12(14)15/h1-6,12,16H,7-8H2

InChI Key

POMGPUCJGQROAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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